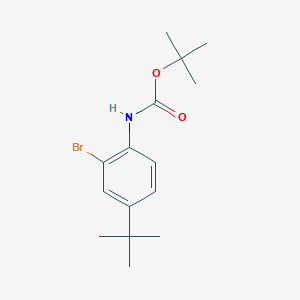

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate typically involves the protection of the amine group of 2-bromo-4-tert-butylaniline with a Boc group. This can be achieved by reacting 2-bromo-4-tert-butylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of greener solvents and catalysts to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.

Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol are used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.

Deprotection Reactions: The major product is 2-bromo-4-tert-butylaniline with a free amine group.

Applications De Recherche Scientifique

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations. The electrophilic nature of the bromine atom allows for substitution reactions with nucleophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected compound used in peptide synthesis.

N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used in the synthesis of sulfamates and sulfonamides.

N-(tert-Butoxycarbonyl)-5-syn-tert-butyl-2-methylpyridine: Utilized in the synthesis of heterocyclic compounds.

Uniqueness

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile synthetic applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules through sequential reactions.

Activité Biologique

Tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom, along with the tert-butyl groups, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety attached to a brominated phenyl ring, which contributes to its lipophilicity and ability to interact with various biological targets. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their function. This mechanism is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for the development of insecticides targeting disease-vectoring mosquitoes .

- Reactive Intermediate Formation : The nitro group (if present in similar compounds) can undergo reduction to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.

Biological Activity

Research has explored the compound's potential in various biological applications:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar carbamate compounds:

- Inhibition Studies : A study evaluating various phenyl carbamates found that certain derivatives effectively inhibited mosquito acetylcholinesterase with IC50 values in the low micromolar range . This suggests a promising avenue for developing pest control agents.

- Therapeutic Potential : Research on related compounds indicates potential applications in treating conditions involving enzyme dysregulation. For instance, compounds designed to inhibit specific enzymes have shown promise in preclinical models for metabolic disorders .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar structures, revealing that modifications at the para position of the phenyl ring significantly influence biological activity and selectivity towards certain targets .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHFLAIVPJIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.